molecular formula C40H56N12O9 B12307184 Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt

Cat. No.: B12307184
M. Wt: 848.9 g/mol
InChI Key: BOVMHLIAYDDKAY-UHFFFAOYSA-N
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Description

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt is a fluorogenic substrate used primarily in biochemical research. It is utilized to measure the activity of deubiquitinating enzymes such as isopeptidase T and ubiquitin C-terminal hydrolases . The compound is known for its high specificity and sensitivity in detecting enzyme activity, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:

    Protection of Amino Groups: Using protecting groups like Boc (tert-butyloxycarbonyl) to protect the amino groups of arginine, leucine, and glycine.

    Coupling Reactions: Sequential coupling of the protected amino acids using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Deprotection: Removal of the protecting groups using TFA (trifluoroacetic acid).

    Final Coupling: Coupling the peptide with 7-amino-4-methylcoumarin (AMC) and converting it to the acetate salt form

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt primarily undergoes hydrolysis reactions catalyzed by deubiquitinating enzymes. These reactions involve the cleavage of the peptide bond, releasing the fluorescent AMC moiety .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using fluorometric assays .

Scientific Research Applications

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt involves its recognition and cleavage by specific deubiquitinating enzymes. The compound mimics the natural substrates of these enzymes, allowing them to bind and catalyze the hydrolysis of the peptide bond. This reaction releases the fluorescent AMC moiety, which can be quantitatively measured to determine enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for deubiquitinating enzymes and its ability to produce a strong fluorescent signal upon hydrolysis. This makes it particularly useful in assays requiring high sensitivity and specificity .

Properties

Molecular Formula

C40H56N12O9

Molecular Weight

848.9 g/mol

IUPAC Name

benzyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46)

InChI Key

BOVMHLIAYDDKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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